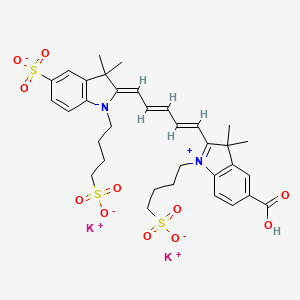
NIR-4 dye
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIR-4 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-4(2-).
Applications De Recherche Scientifique
Bioimaging Applications
Near-Infrared (NIR) fluorescent dyes like NIR-4 are pivotal in bioimaging due to their ability to provide deep photon penetration in tissues, minimal photo-damage to biological samples, and low background auto-fluorescence from biomolecules in living systems. They are extensively used to monitor levels of various biologically relevant species in cells and organisms, and have seen substantial development in recent years. Applications include sensing various important species such as ROS/RNS, metal ions, anions, enzymes, and intracellular pH changes (Guo, Park, Yoon, & Shin, 2014).
Tumor Imaging and Therapy
NIR dyes have shown significant success in tumor research, particularly in imaging and treating tumors both in vitro and in vivo. Their use in clinical practices has rapidly advanced, particularly in tumor-specific imaging, photothermal, and photodynamic therapies. These applications have been beneficial due to NIR dyes' stability, specificity, sensitivity, and effectiveness in diagnostic and therapeutic applications (Yuan, Wu, Tang, Zhao, Xu, & Hu, 2013).
Nanomaterial-Based Bioimaging
NIR dyes are integral in the design of organic NIR fluorophores for nanomaterial-based bioimaging. These fluorophores have been used in various nanoparticles to enhance stability and performance in biological applications. Aggregation-induced emission (AIE) derivatives with NIR fluorescence have been particularly effective in in vivo bioimaging, demonstrating their potential in biomedicine and related fields (Shao, Wu, & Zhu, 2016).
Photothermal and Photodynamic Therapies
In the context of theranostic applications, NIR dyes are employed in photothermal and photodynamic therapies. These applications leverage the unique optical and magnetic properties of NIR dyes, making them suitable for a combination of optical imaging and therapies such as magnetic resonance imaging (MRI). This dual functionality is crucial for non-invasive treatments and diagnostics in nanomedicine (Sarcan, Silindir-Gunay, & Ozer, 2018).
NIR Dyes in Cancer Targeting and Imaging
NIR dyes are being developed for simultaneous tumor targeting and NIR fluorescence imaging, leveraging their low tissue autofluorescence and high tissue penetration depth. Modern NIR dyes are designed to overcome limitations of conventional dyes, such as poor hydrophilicity and photostability, and are often used in conjunction with tumor-specific ligands for targeted imaging. This has led to advancements in the use of NIR dyes in optical imaging and cancer diagnostics (Luo, Zhang, Su, Cheng, & Shi, 2011).
Propriétés
Nom du produit |
NIR-4 dye |
|---|---|
Formule moléculaire |
C34H40K2N2O11S3 |
Poids moléculaire |
827.1 g/mol |
Nom IUPAC |
dipotassium;(2Z)-2-[(2E,4E)-5-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C34H42N2O11S3.2K/c1-33(2)26-22-24(32(37)38)14-16-28(26)35(18-8-10-20-48(39,40)41)30(33)12-6-5-7-13-31-34(3,4)27-23-25(50(45,46)47)15-17-29(27)36(31)19-9-11-21-49(42,43)44;;/h5-7,12-17,22-23H,8-11,18-21H2,1-4H3,(H3-,37,38,39,40,41,42,43,44,45,46,47);;/q;2*+1/p-2 |
Clé InChI |
QPGIGKMACFTHAH-UHFFFAOYSA-L |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |
SMILES canonique |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![TG(16:0/16:0/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1261413.png)

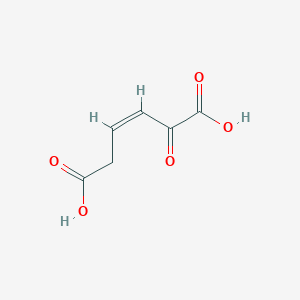
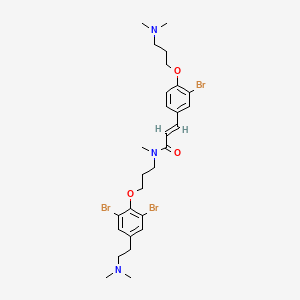


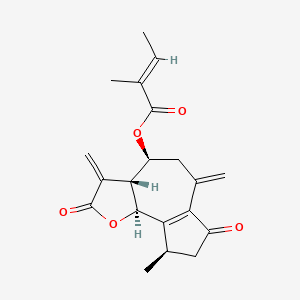


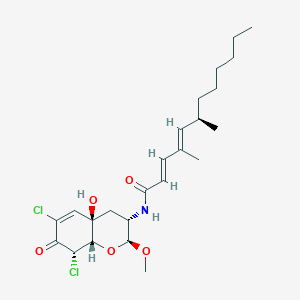
![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)
